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Abstract

E7090, also known as Tasurgratinib, is a potent and selective, orally available small-molecule
inhibitor of the Fibroblast Growth Factor Receptors (FGFRSs) 1, 2, and 3.[1][2][3][4] Aberrant
FGFR signaling is a key driver in various malignancies, making it a compelling target for cancer
therapy.[3][5] E7090 has demonstrated significant antitumor activity in preclinical models and is
currently under investigation in clinical trials for the treatment of advanced solid tumors
harboring FGFR gene alterations.[1][6][7] This technical guide provides an in-depth overview of
the chemical structure, physicochemical properties, mechanism of action, and key experimental
data related to E7090.

Chemical Structure and Properties

E7090 is chemically described as 5-({2-[({4-[1-(2-Hydroxyethyl)piperidin-4-
yllphenyl}carbonyl)amino]pyridin-4-yl}oxy)-6-(2-methoxyethoxy)-N-methyl-1H-indole-1-
carboxamide.[1][8] The compound is also referred to by its International Nonproprietary Name
(INN), Tasurgratinib.[9][10]
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Identifier Value

5-[2-[[4-[1-(2-hydroxyethyl)piperidin-4-
yl]benzoyllamino]pyridin-4-yljoxy-6-(2-

IUPAC Name _
methoxyethoxy)-N-methylindole-1-
carboxamide[9][10]

Synonyms E7090, E-7090, Tasurgratinib[8][10]

CAS Number 1622204-21-0[8]

Physicochemical Properties

Property Value
Molecular Formula C32H37N506[8]
Molecular Weight 587.67 g/mol [8]

E7090 is typically used in its succinate salt form
Appearance o o )
for in vitro and in vivo studies.[1]

Mechanism of Action

E7090 is a selective inhibitor of the tyrosine kinase activity of FGFR1, 2, and 3.[8] Upon
administration, it interferes with the binding of fibroblast growth factors (FGF) to their receptors,
thereby inhibiting FGFR-mediated signaling pathways.[10][11] This disruption leads to the
suppression of tumor cell proliferation and the induction of apoptosis in cancer cells that have
an overactive FGFR signaling pathway.[10][11] Kinetic analysis of its interaction with FGFR1
suggests that E7090 has a mode of action similar to type V kinase inhibitors.[8][9]

FGFR Signaling Pathway Inhibition

The binding of FGF ligands to FGFRs triggers receptor dimerization and autophosphorylation
of tyrosine residues in the intracellular kinase domain. This activates downstream signaling
cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for
cell proliferation, survival, and differentiation. E7090 effectively blocks the initial
phosphorylation of FGFR, consequently inhibiting the activation of downstream signaling
molecules such as FRS2a, ERK1/2, and AKT.[1]
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Figure 1: E7090 Inhibition of the FGFR Signaling Pathway.
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In Vitro Activity

E7090 demonstrates potent and selective inhibitory activity against FGFR1, 2, and 3 in both
cell-free and cell-based assays.

Kinase Inhibition

Target Kinase IC50 (nM)
FGFR1 0.71[2][4]
FGFR2 0.50[2][4]
FGFR3 1.2[2][4]
FGFR4 120[2][4]
Cellular Activity

Cell Line Assay IC50 (nM)
SNU-16 (Gastric Cancer, )

» FGFR Phosphorylation 1.2[1][12]
FGFR2 amplified)
SNU-16 (Gastric Cancer, ) )

- Cell Proliferation 5.7[1]
FGFR2 amplified)
SNU-16 (Gastric Cancer,

Cell Growth 3[2]

FGFR2 amplified)

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the
activity of E7090.

Cell-Free Kinase Inhibition Assay

The inhibitory activity of E7090 against a panel of kinases is determined using a cell-free
enzymatic assay. This typically involves incubating the purified kinase domain of the target
receptor with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying
concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified, often
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using methods like radioisotope incorporation or fluorescence-based detection, to calculate the
IC50 value.

Cell Proliferation Assay

The antiproliferative effect of E7090 is assessed in cancer cell lines with known FGFR
alterations. Cells are seeded in multi-well plates and treated with a range of E7090
concentrations for a specified period (e.g., 72 hours). Cell viability is then measured using a
colorimetric or fluorometric assay, such as the Cell Counting Kit-8, which quantifies the number
of viable cells. The IC50 value, representing the concentration of E7090 that inhibits cell growth
by 50%, is then calculated.[13]

Western Blot Analysis for Signaling Pathway Inhibition

To confirm the mechanism of action at a cellular level, western blotting is employed. Cancer
cells are treated with different concentrations of E7090 for a defined time. Subsequently, cells
are lysed, and the total protein is extracted. Proteins from the lysates are separated by gel
electrophoresis, transferred to a membrane, and probed with specific antibodies against
phosphorylated and total forms of FGFR and its downstream signaling proteins (e.g., FRS2aq,
ERK1/2, AKT). The band intensities are quantified to determine the dose-dependent inhibitory
effect of E7090 on the signaling pathway.[1][14]
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Figure 2: General Workflow for Western Blot Analysis.

In Vivo Antitumor Activity

E7090 has demonstrated significant antitumor efficacy in mouse xenograft models. In a study
using a subcutaneous xenograft model of SNU-16 human gastric cancer, oral administration of
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E7090 succinate led to a dose-dependent inhibition of tumor growth without causing severe
weight loss in the animals.[1]

Clinical Development

E7090 (Tasurgratinib) is currently being evaluated in clinical trials for the treatment of patients
with advanced solid tumors harboring FGFR gene alterations.[6][7] A first-in-human Phase |
study in Japan established a manageable safety profile and determined the recommended
dose for further studies.[6][15] Phase Il trials are ongoing to further assess the efficacy and
safety of E7090 in various cancer types with specific FGFR abnormalities.[5][7][16] Recent
studies are also exploring its potential in combination with other therapies, such as endocrine
therapies for breast cancer.[17]

Conclusion

E7090 (Tasurgratinib) is a promising, potent, and selective inhibitor of FGFR1, 2, and 3 with a
well-defined mechanism of action. Its demonstrated preclinical efficacy and manageable safety
profile in early clinical trials highlight its potential as a valuable therapeutic agent for patients
with cancers driven by aberrant FGFR signaling. Ongoing clinical investigations will further
elucidate its role in the landscape of targeted cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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